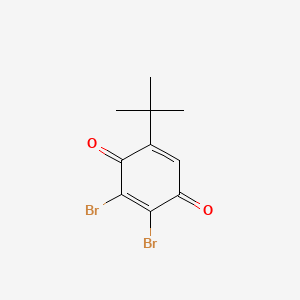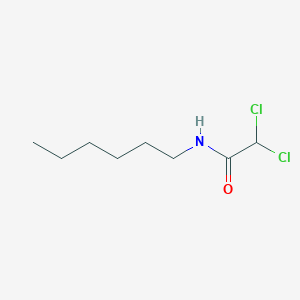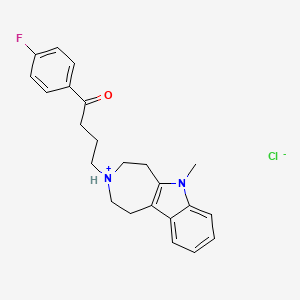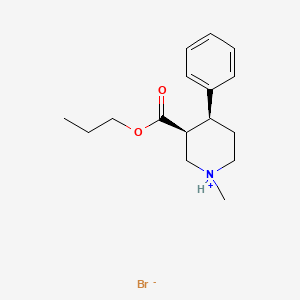
Bis(dodecylthio)dioctylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dodecylthio)dioctylstannane is an organotin compound with the chemical formula C₄₀H₈₄S₂Sn. It is a mono-constituent substance that consists of a tin atom as the central metal element with two octyl and two dodecylthio ligands . This compound is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecylthio)dioctylstannane typically involves the reaction of dioctyltin dichloride with dodecylthiol. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene. The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
Bis(dodecylthio)dioctylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiols.
Substitution: The dodecylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Bis(dodecylthio)dioctylstannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential use in biological systems due to its organotin structure.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used as a stabilizer in the production of plastics and as an additive in lubricants.
Mechanism of Action
The mechanism of action of bis(dodecylthio)dioctylstannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their activity. It can also interact with cellular membranes, affecting their integrity and function. The molecular targets include thiol-containing enzymes and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
Diisooctyl 2,2’-[(dioctylstannylene)bis(thio)]diacetate: Similar structure but different ligands.
Dioctyltin bis(dodecylmercaptide): Similar organotin compound with different substituents.
Uniqueness
Bis(dodecylthio)dioctylstannane is unique due to its specific combination of octyl and dodecylthio ligands, which impart distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
22205-30-7 |
|---|---|
Molecular Formula |
C40H84S2Sn |
Molecular Weight |
747.9 g/mol |
IUPAC Name |
bis(dodecylsulfanyl)-dioctylstannane |
InChI |
InChI=1S/2C12H26S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-5-7-8-6-4-2;/h2*13H,2-12H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
ZLQKLRJBHMDQPD-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCS[Sn](CCCCCCCC)(CCCCCCCC)SCCCCCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


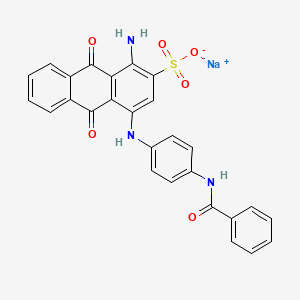
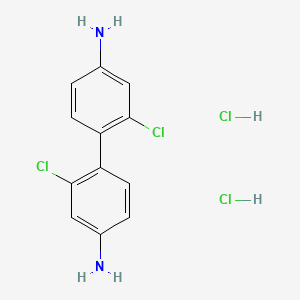
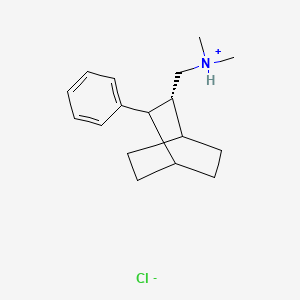
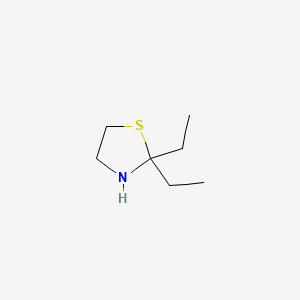
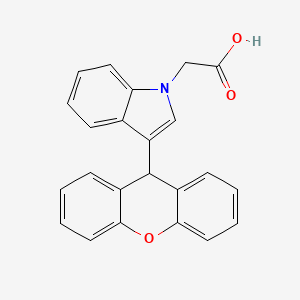
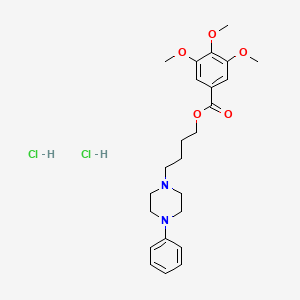
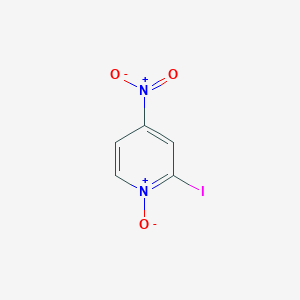
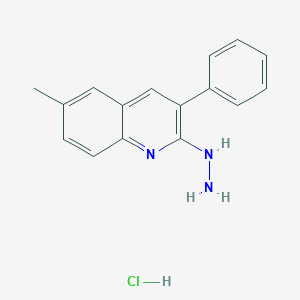
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
